

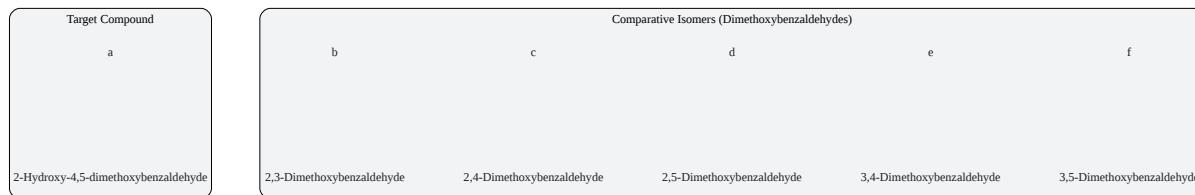
# Spectroscopic comparison of 2-Hydroxy-4,5-dimethoxybenzaldehyde and its isomers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                     |
|----------------|-------------------------------------|
| Compound Name: | 2-Hydroxy-4,5-dimethoxybenzaldehyde |
| Cat. No.:      | B111897                             |

[Get Quote](#)


## An In-Depth Spectroscopic Guide to **2-Hydroxy-4,5-dimethoxybenzaldehyde** and Its Positional Isomers

For researchers and professionals in drug discovery and fine chemical synthesis, the unambiguous identification of substituted benzaldehyde isomers is a critical step in ensuring reaction success, purity, and biological efficacy. Positional isomers, despite having identical molecular formulas, can exhibit vastly different chemical, physical, and pharmacological properties. **2-Hydroxy-4,5-dimethoxybenzaldehyde** and its related dimethoxybenzaldehyde isomers are common building blocks, and distinguishing them requires a multi-technique spectroscopic approach.

This guide provides a comprehensive comparison of **2-Hydroxy-4,5-dimethoxybenzaldehyde** and five of its key dimethoxybenzaldehyde isomers. We will delve into the nuances of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and UV-Visible spectroscopy, explaining how the specific placement of hydroxyl and methoxy groups on the benzene ring creates a unique spectral fingerprint for each molecule.

## The Isomers in Focus

The compounds under comparison share the molecular formula  $\text{C}_9\text{H}_{10}\text{O}_3$  (with the exception of the hydroxylated target molecule,  $\text{C}_9\text{H}_{10}\text{O}_4$ ), but differ in the substitution pattern on the benzaldehyde scaffold. Understanding these structural differences is the key to interpreting their spectra.



[Click to download full resolution via product page](#)

**Figure 1:** Molecular structures of the target compound and its isomers.

## Spectroscopic Analysis: A Comparative Workflow

The characterization of these isomers relies on a synergistic application of multiple spectroscopic techniques. Each method probes different aspects of the molecular structure, and together they provide the necessary evidence for definitive identification. The general workflow is a systematic process of sample preparation, data acquisition, and spectral interpretation.

**Figure 2:** General workflow for spectroscopic comparison of isomers.

## $^1\text{H}$ and $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers, as it provides detailed information about the chemical environment of each proton and carbon atom. [\[1\]](#)[\[2\]](#)

## Causality of Chemical Shifts and Splitting Patterns

The electronic nature and position of substituents dramatically influence the magnetic environment of nearby nuclei.[\[1\]](#)

- Electron-Donating Groups (EDGs): The hydroxyl (-OH) and methoxy (-OCH<sub>3</sub>) groups are EDGs. They increase electron density on the aromatic ring, particularly at the ortho and para positions, causing the protons at these positions to be shielded and appear at a lower chemical shift (upfield).[\[1\]](#)
- Electron-Withdrawing Groups (EWGs): The aldehyde (-CHO) group is an EWG, decreasing electron density on the ring and deshielding aromatic protons, shifting them downfield.
- Intramolecular Hydrogen Bonding: In **2-Hydroxy-4,5-dimethoxybenzaldehyde**, the hydroxyl proton can form a hydrogen bond with the adjacent aldehyde's carbonyl oxygen. This interaction strongly deshields both the hydroxyl and aldehyde protons, causing them to resonate at a significantly downfield chemical shift, a key diagnostic feature.[\[3\]](#)[\[4\]](#)
- Aromatic Proton Coupling: The relative positions of the aromatic protons determine their spin-spin coupling patterns. Adjacent protons will split each other's signals (typically into doublets or triplets), and the magnitude of the coupling constant (J-value) provides further structural information.[\[5\]](#)

## Comparative <sup>1</sup>H NMR Data

Table 1: <sup>1</sup>H NMR Spectroscopic Data (CDCl<sub>3</sub>, chemical shifts in ppm)

| Compound                            | Aldehyde-H (s, 1H) | Aromatic-H                                 | Methoxy-H (s)              | Hydroxyl-H    |
|-------------------------------------|--------------------|--------------------------------------------|----------------------------|---------------|
| 2-Hydroxy-4,5-dimethoxybenzaldehyde | ~9.75              | 7.05 (s, 1H), 6.50 (s, 1H)                 | 3.92 (s, 3H), 3.88 (s, 3H) | ~11.0 (s, 1H) |
| 2,3-Dimethoxybenzaldehyde[6]        | 10.43              | 7.45 (dd, 1H), 7.20 (t, 1H), 7.13 (dd, 1H) | 3.92 (3H), 3.90 (3H)       | N/A           |
| 2,4-Dimethoxybenzaldehyde[6][7]     | 9.85               | 7.82 (d, 1H), 6.60 (dd, 1H), 6.53 (d, 1H)  | 3.91 (3H), 3.87 (3H)       | N/A           |
| 2,5-Dimethoxybenzaldehyde[8]        | 10.45              | 7.35 (d, 1H), 7.10 (dd, 1H), 6.95 (d, 1H)  | 3.85 (3H), 3.82 (3H)       | N/A           |
| 3,4-Dimethoxybenzaldehyde[6]        | 9.83               | 7.43 (dd, 1H), 7.41 (d, 1H), 6.97 (d, 1H)  | 3.95 (3H), 3.94 (3H)       | N/A           |
| 3,5-Dimethoxybenzaldehyde[9]        | 9.86               | 6.99 (d, 2H), 6.72 (t, 1H)                 | 3.82 (6H)                  | N/A           |

Note: Specific chemical shifts can vary slightly based on solvent and concentration.

Key Distinctions from  $^1\text{H}$  NMR:

- **2-Hydroxy-4,5-dimethoxybenzaldehyde** is immediately identifiable by the highly deshielded hydroxyl proton signal around 11.0 ppm due to strong intramolecular hydrogen bonding. Its two aromatic protons appear as singlets due to their para relationship.
- 3,5-Dimethoxybenzaldehyde is distinguished by its high degree of symmetry. The two methoxy groups are equivalent, giving a single signal integrating to 6H. The aromatic region shows a simple pattern of a doublet (2H) and a triplet (1H).[9]

- The other isomers (2,3-, 2,4-, 2,5-, and 3,4-) each display unique splitting patterns and chemical shifts for their three aromatic protons, allowing for their differentiation.[6] For example, the aldehyde proton in isomers with a methoxy group at the 2-position (ortho) is typically more deshielded (e.g., 10.43 ppm for 2,3-dimethoxybenzaldehyde) compared to those without (e.g., 9.83 ppm for 3,4-dimethoxybenzaldehyde).[6]

## Comparative $^{13}\text{C}$ NMR Data

The chemical shift of the carbonyl carbon and the number of distinct signals in the aromatic region provide confirmatory evidence for the substitution pattern.[3][10]

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (CDCl<sub>3</sub>, chemical shifts in ppm)

| Compound                            | Carbonyl C=O | Aromatic C                               | Methoxy C   |
|-------------------------------------|--------------|------------------------------------------|-------------|
| 2-Hydroxy-4,5-dimethoxybenzaldehyde | ~191.0       | ~154.1, 148.5, 142.1, 115.0, 112.9, 96.5 | ~56.5, 56.0 |
| 2,3-Dimethoxybenzaldehyde[6]        | 190.5        | 153.5, 148.1, 128.2, 124.5, 118.9, 115.6 | 62.1, 56.0  |
| 2,4-Dimethoxybenzaldehyde[6]        | 189.3        | 165.2, 162.8, 130.1, 125.0, 106.1, 98.2  | 55.8, 55.6  |
| 2,5-Dimethoxybenzaldehyde[11]       | 189.7        | 154.1, 153.8, 125.1, 118.2, 113.9, 109.8 | 56.2, 55.9  |
| 3,4-Dimethoxybenzaldehyde[6]        | 191.0        | 154.3, 149.5, 130.1, 126.9, 110.8, 109.5 | 56.1, 56.0  |
| 3,5-Dimethoxybenzaldehyde[9]        | 192.0        | 161.2 (2C), 138.5, 107.5 (2C), 106.8     | 55.7        |

Key Distinctions from  $^{13}\text{C}$  NMR:

- The carbonyl carbon signal is consistently found far downfield (~190-192 ppm).[10]
- 3,5-Dimethoxybenzaldehyde again shows its symmetry, with only four distinct signals in the aromatic region, two of which represent two carbons each.[9]
- The other isomers all show six unique signals for the six aromatic carbons, but their specific chemical shifts are diagnostic.

## Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.[2] The position and shape of absorption bands for the carbonyl (C=O), hydroxyl (O-H), and ether (C-O) groups are particularly informative.

Table 3: Key IR Absorption Bands ( $\text{cm}^{-1}$ )

| Compound                            | v(O-H)        | v(C-H)<br>Aldehyde | v(C=O)<br>Aldehyde | v(C-O)<br>Methoxy |
|-------------------------------------|---------------|--------------------|--------------------|-------------------|
| 2-Hydroxy-4,5-dimethoxybenzaldehyde | ~3200 (broad) | ~2850, 2750        | ~1650              | ~1270, 1130       |
| 2,3-Dimethoxybenzaldehyde[12]       | N/A           | ~2840, 2740        | ~1685              | ~1270, 1020       |
| 2,4-Dimethoxybenzaldehyde[13][14]   | N/A           | ~2840, 2740        | ~1675              | ~1270, 1020       |
| 2,5-Dimethoxybenzaldehyde[15][16]   | N/A           | ~2840, 2730        | ~1680              | ~1280, 1040       |
| 3,4-Dimethoxybenzaldehyde           | N/A           | ~2860, 2730        | ~1685              | ~1270, 1140       |
| 3,5-Dimethoxybenzaldehyde[9]        | N/A           | ~2850              | ~1700              | ~1210, 1060       |

#### Key Distinctions from IR Spectroscopy:

- The most prominent feature for **2-Hydroxy-4,5-dimethoxybenzaldehyde** is a broad O-H stretching band around  $3200\text{ cm}^{-1}$ , indicative of hydrogen bonding.
- The C=O stretching frequency is sensitive to electronic effects. For **2-Hydroxy-4,5-dimethoxybenzaldehyde**, the C=O stretch appears at a lower wavenumber ( $\sim 1650\text{ cm}^{-1}$ ) compared to its isomers. This is due to the intramolecular hydrogen bond, which weakens the C=O double bond.
- All isomers show characteristic C-H stretches for the aldehyde group ( $\sim 2850$  and  $\sim 2750\text{ cm}^{-1}$ ) and strong C-O ether stretches.[9] The fingerprint region (below  $1500\text{ cm}^{-1}$ ) will also

contain unique patterns of C-H out-of-plane bending that are characteristic of the substitution pattern.[\[5\]](#)

## UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated  $\pi$ -system of the aromatic ring. The position of maximum absorbance ( $\lambda_{\text{max}}$ ) is affected by substituents that extend the conjugation or alter the energy of the molecular orbitals.[\[17\]](#)[\[18\]](#)

Table 4: UV-Visible Spectroscopic Data (in Ethanol or Methanol)

| Compound                                       | $\lambda_{\text{max}}$ (nm) |
|------------------------------------------------|-----------------------------|
| 2-Hydroxy-4,5-dimethoxybenzaldehyde            | ~235, 278, 350              |
| 2,3-Dimethoxybenzaldehyde                      | ~215, 255, 315              |
| 2,4-Dimethoxybenzaldehyde                      | ~228, 275, 312              |
| 2,5-Dimethoxybenzaldehyde                      | ~220, 255, 330              |
| 3,4-Dimethoxybenzaldehyde                      | ~230, 278, 308              |
| 3,5-Dimethoxybenzaldehyde <a href="#">[19]</a> | ~220, 250, 295              |

Key Distinctions from UV-Vis Spectroscopy:

- All the molecules exhibit multiple absorption bands characteristic of substituted aromatic rings.[\[20\]](#)
- Substituents like  $-\text{OH}$  and  $-\text{OCH}_3$ , which have non-bonding electrons, can interact with the aromatic  $\pi$ -system, typically causing a bathochromic (red) shift to longer wavelengths.[\[17\]](#)
- **2-Hydroxy-4,5-dimethoxybenzaldehyde** shows a significantly red-shifted band at ~350 nm. This is a result of the combined electron-donating effects of the hydroxyl and two methoxy groups, which effectively extend the conjugated system and lower the energy of the  $\pi \rightarrow \pi^*$  transition.

## Experimental Protocols

To ensure the reproducibility and validity of these findings, standardized experimental protocols must be followed.

## Protocol 1: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-10 mg (for  $^1\text{H}$  NMR) or 20-50 mg (for  $^{13}\text{C}$  NMR) of the benzaldehyde isomer into a clean, dry vial.[21]
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) containing an internal standard like tetramethylsilane (TMS).[22]
- Vortex the vial until the sample is fully dissolved.
- Transfer the solution to a standard 5 mm NMR tube.
- Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[1]
- Data Acquisition ( $^1\text{H}$  NMR): Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]
- Data Acquisition ( $^{13}\text{C}$  NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans will be required compared to  $^1\text{H}$  NMR.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the peaks for  $^1\text{H}$  NMR.[1]

## Protocol 2: FTIR Sample Preparation and Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, rapid method requiring minimal sample preparation.[23]

- Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue. Record a background

spectrum of the empty crystal.[24]

- Sample Application: Place a small amount of the solid, powdered isomer directly onto the ATR crystal.[25]
- Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
- Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.[24]

## Protocol 3: UV-Vis Sample Preparation and Acquisition

- Sample Preparation: Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol, hexane) of a known concentration (e.g., 1 mg/mL).
- Dilution: Create a dilute solution (typically in the 1-10 µg/mL range) from the stock solution to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).
- Spectrometer Setup: Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the blank. Fill the second cuvette with the diluted sample solution.
- Data Acquisition: Place the blank cuvette in the spectrophotometer and record a baseline correction.
- Replace the blank with the sample cuvette and scan across the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.[26]

## Conclusion

The unambiguous identification of **2-Hydroxy-4,5-dimethoxybenzaldehyde** and its dimethoxy-isomers is readily achievable through a combined spectroscopic approach. While each technique provides valuable clues, their collective power lies in synergy. <sup>1</sup>H NMR excels at revealing the precise proton arrangement and identifying unique features like intramolecular hydrogen bonding. <sup>13</sup>C NMR confirms the carbon skeleton and molecular symmetry. IR

spectroscopy validates the presence and electronic environment of key functional groups, and UV-Visible spectroscopy offers insight into the overall conjugated system. By systematically applying these techniques and understanding the structure-spectrum correlations outlined in this guide, researchers can confidently characterize these important chemical building blocks.

## References

- Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical and Pharmaceutical Research.
- Sample preparation for FT-IR. (n.d.). Northern Illinois University.
- Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes - Fiveable. (n.d.).
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.).
- Step-by-step Analysis of FTIR - 2023 - UniTechLink. (n.d.).
- UV-Vis Spectroscopy. (n.d.).
- Acquiring and Processing FTIR Spectra. (2020, November 27). YouTube.
- 2,5-Dimethoxybenzaldehyde | C9H10O3 | CID 66726 - PubChem. (n.d.). National Center for Biotechnology Information.
- UV/VIS SPECTROSCOPY - University of Pretoria. (n.d.).
- Guide to FT-IR Spectroscopy | Bruker. (n.d.).
- C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm... - Doc Brown's Chemistry. (n.d.).
- Patterson, S. K., et al. (2006). <sup>13</sup>C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806.
- Experimental <sup>1</sup>H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl<sub>3</sub>.... - ResearchGate. (n.d.).
- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).
- Vis-UV spectra of aromatic compounds - Química Organica.org. (n.d.).
- Experimental section General. Proton nuclear magnetic resonance (<sup>1</sup>H NMR) spectra were recorded with a Varian Mercury plus (400 M - The Royal Society of Chemistry. (n.d.).
- 2,4-Dimethoxybenzaldehyde - Optional[<sup>1</sup>H NMR] - Spectrum - SpectraBase. (n.d.).
- 3,5-Dimethoxybenzaldehyde - NIST WebBook. (n.d.). National Institute of Standards and Technology.
- 3,5-Dimethoxybenzaldehyde | C9H10O3 | CID 81747 - PubChem. (n.d.). National Center for Biotechnology Information.
- <sup>13</sup>C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF - ResearchGate.

(n.d.).

- UV/Vis spectroscopy - Khan Academy Organic Chemistry. (2014, July 14). YouTube.
- proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. (n.d.).
- Benzaldehyde, 2,3-dimethoxy- - NIST WebBook. (n.d.). National Institute of Standards and Technology.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Benzaldehyde, 2,5-dimethoxy- - NIST WebBook. (n.d.). National Institute of Standards and Technology.
- Benzaldehyde, 2,4-dimethoxy- - NIST WebBook. (n.d.). National Institute of Standards and Technology.
- Benzaldehyde, 2,5-dimethoxy- - NIST WebBook. (n.d.). National Institute of Standards and Technology.
- Benzaldehyde, 2,4-dimethoxy- - NIST WebBook. (n.d.). National Institute of Standards and Technology.
- 3,5-Dimethoxybenzaldehyde - NIST WebBook. (n.d.). National Institute of Standards and Technology.
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
- 2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem. (n.d.). National Center for Biotechnology Information.
- Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research.
- A User Guide to Modern NMR Experiments - University of Oxford. (n.d.).
- From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra - PMC - PubMed Central. (n.d.).
- 5.4: The 1H-NMR experiment - Chemistry LibreTexts. (2022, July 20).
- UV-Visible Spectroscopy for Organic Compound Analysis | PDF - Scribd. (n.d.).
- UV-Visible Spectrophotometric Method and Validation of Organic Compounds | European Journal of Engineering and Technology Research. (n.d.).
- UV-Visible, IR, and 1 NMR spectral data of compounds. | Download Table - ResearchGate. (n.d.).
- Supporting Information for Light Assisted Coupling of Phenols with CO<sub>2</sub> to 2-Hydroxy-benzaldehydes Catalyzed by... (n.d.). The Royal Society of Chemistry.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 2,5-Dimethoxybenzaldehyde | C9H10O3 | CID 66726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzaldehyde, 2,3-dimethoxy- [webbook.nist.gov]
- 13. Benzaldehyde, 2,4-dimethoxy- [webbook.nist.gov]
- 14. Benzaldehyde, 2,4-dimethoxy- [webbook.nist.gov]
- 15. 2,5-Dimethoxybenzaldehyde(93-02-7) IR Spectrum [m.chemicalbook.com]
- 16. Benzaldehyde, 2,5-dimethoxy- [webbook.nist.gov]
- 17. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 18. repository.up.ac.za [repository.up.ac.za]
- 19. 3,5-Dimethoxybenzaldehyde [webbook.nist.gov]
- 20. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 24. m.youtube.com [m.youtube.com]

- 25. drawellanalytical.com [drawellanalytical.com]
- 26. longdom.org [longdom.org]
- To cite this document: BenchChem. [Spectroscopic comparison of 2-Hydroxy-4,5-dimethoxybenzaldehyde and its isomers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b111897#spectroscopic-comparison-of-2-hydroxy-4-5-dimethoxybenzaldehyde-and-its-isomers]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)